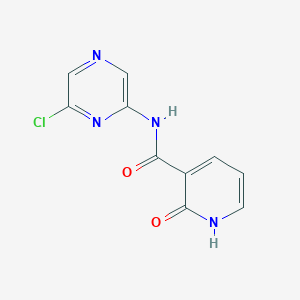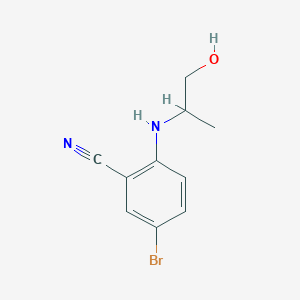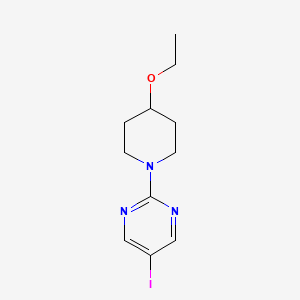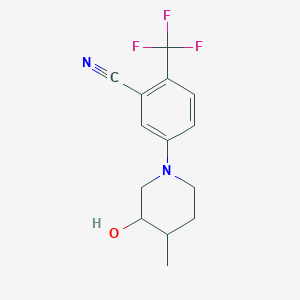![molecular formula C10H12IN5 B6632264 N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine is a complex organic compound that features both pyrazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine typically involves the alkylation of pyrazoles with bromomethyl derivatives under basic conditions. For instance, the reaction can be carried out using t-BuOK in THF (tetrahydrofuran) as the solvent . The iodination of the pyrimidine ring can be achieved using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process might involve crystallization or chromatography techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole N-oxide, while substitution reactions could produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative used in various chemical reactions.
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzeneamine: Another pyrazole derivative with different substituents.
Uniqueness
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine is unique due to the presence of both pyrazole and pyrimidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5/c1-7-8(6-16(2)15-7)3-12-10-13-4-9(11)5-14-10/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJZCPZEQWSWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2=NC=C(C=N2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)

![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)
![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)
![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)



![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)
![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)
![3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)
